![molecular formula C8H12O3S B2370443 Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide CAS No. 2248401-60-5](/img/structure/B2370443.png)
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide, commonly known as TBO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. TBO is a spirocyclic compound that contains both a sulfur and an oxygen atom in its structure, which makes it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of TBO is based on its ability to undergo a photochemical reaction with ROS. When TBO is exposed to ROS, it undergoes a photochemical reaction that results in the formation of a highly fluorescent product. This reaction is highly specific to ROS and does not occur with other reactive species, making TBO an ideal probe for ROS detection.
Biochemical and Physiological Effects:
TBO has been shown to have minimal toxicity and does not have any significant effects on cell viability or proliferation. TBO has been used in a variety of biological systems, including cells, tissues, and whole organisms, without any adverse effects. TBO has also been found to be highly specific for ROS and does not interfere with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBO in lab experiments include its high sensitivity and specificity for ROS, its ease of use, and its low toxicity. However, there are some limitations to using TBO, including its limited solubility in aqueous solutions, its sensitivity to light, and its potential for photobleaching.
Orientations Futures
There are several future directions for the use of TBO in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. TBO could also be used in the development of new diagnostic tools for the detection of ROS in clinical settings. Additionally, TBO could be used in the development of new imaging techniques for the visualization of ROS in biological systems.
Conclusion:
In conclusion, TBO is a unique and versatile molecule that has many potential applications in scientific research. Its ability to detect ROS in real-time makes it an excellent tool for studying oxidative stress and its role in various diseases. TBO has minimal toxicity and does not interfere with other cellular processes, making it an ideal probe for biological systems. With its many advantages and potential applications, TBO is a promising tool for future scientific research.
Méthodes De Synthèse
The synthesis of TBO involves the reaction of 1,2-epoxycyclohexane with thiourea in the presence of a catalyst. The reaction proceeds via a ring-opening process, followed by a cyclization to form the spirocyclic TBO molecule. The synthesis of TBO is relatively simple and can be accomplished in a few steps with high yields.
Applications De Recherche Scientifique
TBO has been found to have a wide range of potential applications in scientific research. One of the most promising applications of TBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. TBO is highly sensitive to ROS and can be used to monitor the production of ROS in real-time. This makes TBO an excellent tool for studying oxidative stress and its role in various diseases.
Propriétés
IUPAC Name |
spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-12(10)6-1-2-7(12)4-8(3-6)5-11-8/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFZTCGYKAYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1S2(=O)=O)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)
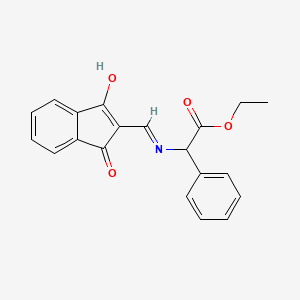
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2370366.png)
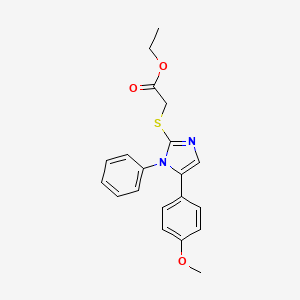
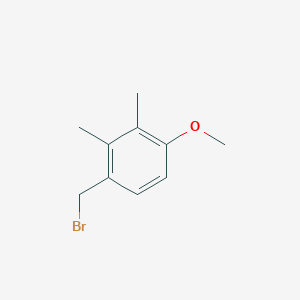
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
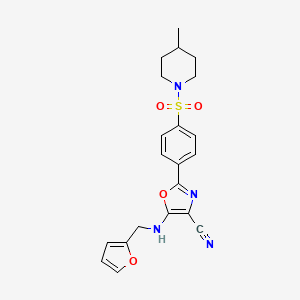
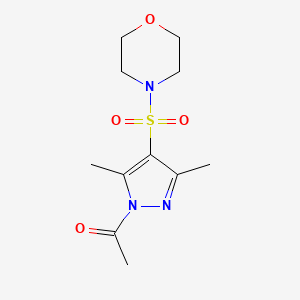
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)